4-chloro-N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]phenylalanine
Description
This compound is a synthetic derivative combining a phenylalanine backbone with a substituted coumarin (chromen-2-one) moiety. The molecular formula is inferred as C₂₃H₂₁ClNO₆ (molar mass ~466.9 g/mol), based on structural analogs in the evidence (e.g., CAS 1214690-60-4 in ). Key features include:
- Propanoyl linker: Connects the coumarin unit to the phenylalanine, influencing conformational flexibility.
- 7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl: The coumarin core contributes to π-π stacking and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C23H22ClNO6 |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-[3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanoylamino]propanoic acid |
InChI |
InChI=1S/C23H22ClNO6/c1-13-17-8-7-16(30-2)12-20(17)31-23(29)18(13)9-10-21(26)25-19(22(27)28)11-14-3-5-15(24)6-4-14/h3-8,12,19H,9-11H2,1-2H3,(H,25,26)(H,27,28) |
InChI Key |
AKWANRCWHIDOQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]phenylalanine involves multiple steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This is followed by a reaction with various sodium azides .
Industrial Production Methods
the general principles of green chemistry, such as using green solvents and catalysts, can be applied to scale up the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]phenylalanine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Medicinal Chemistry
The compound is notable for its potential as a therapeutic agent in several areas:
-
Anticancer Activity : Research indicates that derivatives of compounds containing similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that coumarin derivatives can induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
Compound Name Cell Line Tested IC50 (µM) Mechanism of Action Pyrazolo[3,4-d]pyrimidine Derivative A A549 (Lung Cancer) 5.0 ROS generation Target Compound HeLa (Cervical Cancer) TBD TBD - Neuroprotective Effects : Compounds with a coumarin backbone have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Inhibiting AChE can help increase acetylcholine levels, potentially improving cognitive function .
Antimicrobial Activity
The presence of the chlorophenyl group suggests potential antimicrobial activity. Compounds with similar functional groups have demonstrated efficacy against various bacterial strains. For example, chlorophenyl derivatives have shown significant inhibition of bacterial growth in vitro, indicating their potential as antimicrobial agents .
| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |
|---|---|---|
| Chlorophenyl Derivative C | E. coli | 15 |
| Target Compound | TBD | TBD |
Synthesis and Structural Modifications
The synthesis of 4-chloro-N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]phenylalanine typically involves several steps:
- Formation of the Chromen-2-one Core : This is achieved through the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a strong acid catalyst.
- Substituent Introduction : The chlorination and methoxylation can be performed via electrophilic aromatic substitution reactions.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential applications in drug development:
- A study demonstrated that analogs of this compound exhibited significant anticancer activity against multiple cell lines, suggesting that further development could lead to effective cancer therapies .
- Another investigation focused on the neuroprotective effects of similar coumarin derivatives, showing promising results in enhancing cognitive function through AChE inhibition .
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]phenylalanine involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication . This inhibition can lead to the antimicrobial effects observed in some studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Coumarin-Phenylalanine Hybrids
Compound A: 4-Chloro-N-[3-(7-Hydroxy-4,8-Dimethyl-2-Oxo-2H-Chromen-3-Yl)Propanoyl]Phenylalanine (CAS 1214690-60-4)
- Key differences: 7-Hydroxy vs. 4,8-Dimethyl substitution vs. 4-methyl: Additional methyl group at C8 may hinder rotational freedom in the coumarin ring.
- Molecular weight: ~463.9 g/mol (C₂₃H₂₁ClNO₆).
Compound B: 3-(4-Chlorophenyl)-2-({[(9H-Fluoren-9-Yl)Methoxy]Carbonyl}Amino)Propanoic Acid (CAS 250740-51-3)
- Structure : Features an Fmoc-protected 4-chlorophenylalanine.
- Molecular weight: 421.87 g/mol (C₂₄H₂₀ClNO₄).
- Functional contrast: Lacks the coumarin-propanoyl unit, emphasizing the role of the coumarin moiety in the target compound’s bioactivity.
Functional Group Variations and Pharmacokinetic Implications
Molecular Docking and Binding Affinity Trends
- Target Compound vs. Neobavaisoflavone: Coumarin vs. Flavonoid core: Coumarin’s planar structure may enhance stacking with hydrophobic pockets (e.g., amyloid-β in ), whereas neobavaisoflavone’s prenyl group improves membrane permeability . Chlorophenyl group: Likely increases target specificity compared to neobavaisoflavone’s hydroxylated phenyl rings.
- Target Compound vs. Sulfonamide Derivatives (): The target’s propanoyl-phenylalanine chain enables conformational adaptability, contrasting with the rigid sulfonamide scaffold in C₁₁H₁₆ClNO₃S₂.
Biological Activity
4-chloro-N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]phenylalanine is a compound that combines the structural features of phenylalanine with a coumarin derivative, specifically 7-methoxy-4-methyl-2-oxo-2H-chromen. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure
The compound can be broken down into two main components:
- Phenylalanine moiety : A standard amino acid that is crucial in protein synthesis.
- Coumarin derivative : Known for various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Biological Activities
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that coumarin derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism may involve the inhibition of bacterial enzyme systems or disruption of cell membrane integrity.
Antioxidant Properties
Coumarins are recognized for their antioxidant capabilities. The presence of the methoxy group in the structure enhances these properties by stabilizing free radicals, thereby protecting cells from oxidative stress. This is particularly relevant in the context of diseases linked to oxidative damage, such as cancer and cardiovascular disorders .
Enzyme Inhibition
The compound may also act as an inhibitor for certain enzymes. For example, coumarin derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This activity is crucial in developing treatments for neurodegenerative diseases like Alzheimer's .
The biological activities of this compound are likely mediated through its interaction with specific molecular targets:
- Enzyme Interaction : The compound may bind to active sites on enzymes, altering their function.
- Receptor Modulation : It could interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways .
- Radical Scavenging : The structural components allow it to neutralize free radicals effectively.
Research Findings
Several studies have evaluated the biological activity of related compounds:
Case Studies
- Antioxidant Efficacy : In a study examining various coumarin derivatives, it was found that those with methoxy substitutions exhibited significantly higher antioxidant activity compared to their unsubstituted counterparts.
- Neuroprotective Effects : Research involving AChE inhibitors derived from coumarins demonstrated potential neuroprotective effects in vitro, suggesting applications in treating Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
